molecular formula C16H13FN2OS B7549295 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B7549295
M. Wt: 300.4 g/mol
InChI Key: LFZVBZPVJMGBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a thiazole-forming reagent, such as thiourea. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is heated to promote the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms, while nucleophilic substitution can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dichloromethane, toluene).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and materials science.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It can be used in the development of new antibiotics and antifungal agents.

    Medicine: Research has indicated its potential as a lead compound for the development of drugs targeting specific enzymes or receptors. It may have applications in treating diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for drug development and other applications where specific interactions and stability are crucial.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-20-14-8-2-11(3-9-14)15-10-21-16(19-15)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZVBZPVJMGBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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